molecular formula C7H7Br3ClN B2422251 (2,4,5-Tribromophenyl)methanamine hydrochloride CAS No. 1955553-81-7

(2,4,5-Tribromophenyl)methanamine hydrochloride

Cat. No. B2422251
CAS RN: 1955553-81-7
M. Wt: 380.3
InChI Key: FHVFHROSAVFNOQ-UHFFFAOYSA-N
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Description

(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a crystalline powder that is soluble in water and has a molecular weight of 322.49 g/mol. This compound is widely used in the field of medicinal chemistry and has shown promising results in various scientific studies.

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

  • Research has shown that certain methanamine derivatives, like 1-(2-phenoxyphenyl)methanamines, exhibit selective dual 5-HT (serotonin) and NA (noradrenaline) reuptake pharmacology. Such properties are significant in the context of developing antidepressants (Whitlock, Blagg, & Fish, 2008).

Chiral Discrimination Mechanisms

  • A study on the separation of chiral methanamine hydrochloride derivatives using amylose tris(3,5-dimethylphenyl)carbamate stationary phase revealed insights into chiral discrimination mechanisms. This research contributes to understanding the interactions in chiral chromatography, important for pharmaceutical applications (Bereznitski et al., 2002).

Synthesis and Characterization of Novel Compounds

  • Methanamine derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved with high yield, with the compound being characterized by various spectroscopic techniques. This kind of research aids in the development of new compounds with potential applications in various scientific fields (Shimoga, Shin, & Kim, 2018).

Catalyst Development in Chemical Reactions

  • Methanamine derivatives are also utilized in the development of catalysts. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions. Such studies are crucial for advancing catalyst technology in chemical manufacturing (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Drug Delivery System Development

  • Methanamine compounds have been explored in drug delivery systems. A study on the preparation of liposomal nanoparticles incorporating terbinafine hydrochloride, a methanamine derivative, looked at in vitro drug release studies. Such research is instrumental in improving drug delivery mechanisms (Koutsoulas, Pippa, Demetzos, & Žabka, 2014).

Anticancer Activity of Complexes

  • Research into palladium (Pd)II and platinum (Pt)II complexes based on methanamine derivatives, such as R-(phenyl)methanamine, has shown promising results in anticancer activity. This line of research is pivotal in the development of new anticancer drugs (Mbugua et al., 2020).

Mechanism of Action

The mechanism of action of “(2,4,5-Tribromophenyl)methanamine hydrochloride” is not explicitly mentioned in the available literature. The mechanism of action for similar compounds often depends on their specific chemical structure and the context in which they are used .

properties

IUPAC Name

(2,4,5-tribromophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVFHROSAVFNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br3ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,5-Tribromophenyl)methanamine hydrochloride

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